Cas no 2172492-45-2 (4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)

4,7-dimethyl-1H-indazole-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride
- EN300-1618392
- 2172492-45-2
-
- インチ: 1S/C9H9FN2O2S/c1-5-3-4-6(2)8-7(5)9(12-11-8)15(10,13)14/h3-4H,1-2H3,(H,11,12)
- InChIKey: IOGZDHSMMAQMRT-UHFFFAOYSA-N
- ほほえんだ: S(C1=C2C(C)=CC=C(C)C2=NN1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 228.03687687g/mol
- どういたいしつりょう: 228.03687687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618392-0.5g |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1618392-0.1g |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1618392-10.0g |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1618392-1.0g |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1618392-1000mg |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 1000mg |
$1515.0 | 2023-09-23 | ||
Enamine | EN300-1618392-500mg |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 500mg |
$1453.0 | 2023-09-23 | ||
Enamine | EN300-1618392-10000mg |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 10000mg |
$6512.0 | 2023-09-23 | ||
Enamine | EN300-1618392-0.05g |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 0.05g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1618392-50mg |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 50mg |
$1272.0 | 2023-09-23 | ||
Enamine | EN300-1618392-250mg |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride |
2172492-45-2 | 250mg |
$1393.0 | 2023-09-23 |
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4,7-dimethyl-1H-indazole-3-sulfonyl fluorideに関する追加情報
Recent Advances in the Study of 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride (CAS: 2172492-45-2)
4,7-dimethyl-1H-indazole-3-sulfonyl fluoride (CAS: 2172492-45-2) has emerged as a promising chemical entity in the field of chemical biology and medicinal chemistry. This compound, characterized by its sulfonyl fluoride moiety, has garnered significant attention due to its potential applications in covalent inhibitor design and targeted protein modification. Recent studies have explored its reactivity, selectivity, and utility in drug discovery, positioning it as a valuable tool for probing biological systems.
The primary interest in 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride stems from its ability to selectively modify proteins through covalent interactions. Sulfonyl fluorides are known for their unique reactivity with nucleophilic amino acids, such as serine, threonine, and tyrosine, making them attractive for the development of covalent inhibitors. Recent research has demonstrated that this compound exhibits enhanced stability and selectivity compared to traditional sulfonyl halides, which often suffer from hydrolysis and off-target effects.
In a landmark study published in the Journal of Medicinal Chemistry, researchers investigated the kinetic and thermodynamic properties of 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride. The study employed mass spectrometry and X-ray crystallography to elucidate the binding modes of the compound with various protein targets. The results revealed that the indazole core contributes to improved binding affinity, while the sulfonyl fluoride group facilitates irreversible modification of the target proteins. These findings underscore the compound's potential as a scaffold for designing next-generation covalent drugs.
Another significant advancement involves the application of 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride in chemical proteomics. A recent Nature Chemical Biology article highlighted its use in activity-based protein profiling (ABPP), a technique that enables the identification of active enzymes in complex biological samples. The study demonstrated that the compound could selectively label serine hydrolases and other enzymes, providing insights into their functional roles in disease pathways. This approach has opened new avenues for target discovery and validation in oncology and neurodegenerative diseases.
Despite its promising attributes, challenges remain in the optimization of 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride for therapeutic applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the indazole ring and sulfonyl fluoride group to enhance pharmacokinetic properties while maintaining target selectivity. Computational modeling and high-throughput screening have been instrumental in guiding these optimizations.
In conclusion, 4,7-dimethyl-1H-indazole-3-sulfonyl fluoride (CAS: 2172492-45-2) represents a versatile and innovative tool in chemical biology and drug discovery. Its unique reactivity profile and applications in covalent inhibition and proteomics make it a compound of significant interest. Ongoing research aims to further elucidate its mechanisms and expand its utility, paving the way for novel therapeutic strategies. As the field progresses, this compound is poised to play a pivotal role in the development of targeted covalent drugs and chemical probes.
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